3-Hydroxybenzaldehyde

Organic Synthesis Computational Chemistry Spectroscopy

Researchers synthesizing monastrol via Biginelli cyclocondensation require authentic meta-substituted benzaldehyde; substituting ortho- or para-isomers yields different reaction outcomes and failed syntheses. 3-Hydroxybenzaldehyde (CAS 100-83-4) is the literature-validated precursor. ● Enables reliable monastrol synthesis with ethyl acetoacetate and thiourea. ● Exhibits superior DPPH radical scavenging vs. ascorbic acid; suitable for antioxidant SAR studies. ● Distinct pKa (8.98) permits selective quantification in isomeric mixtures. ● Supplied ≥98% purity; packaged under inert gas to preserve aldehyde integrity during global transit.

Molecular Formula C7H6O2
Molecular Weight 122.12 g/mol
CAS No. 100-83-4
Cat. No. B018108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxybenzaldehyde
CAS100-83-4
Synonyms3-hydroxybenzaldehyde
m-hydroxybenzaldehyde
meta-hydroxybenzaldehyde
Molecular FormulaC7H6O2
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C=O
InChIInChI=1S/C7H6O2/c8-5-6-2-1-3-7(9)4-6/h1-5,9H
InChIKeyIAVREABSGIHHMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.23 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxybenzaldehyde: Compound Overview


3-Hydroxybenzaldehyde (CAS 100-83-4), also known as m-hydroxybenzaldehyde or 3-formylphenol, is an aromatic aldehyde with a hydroxyl group at the meta position relative to the aldehyde on the benzene ring [1]. It belongs to the class of hydroxybenzaldehydes and is distinguished from its ortho (2-hydroxybenzaldehyde, salicylaldehyde) and para (4-hydroxybenzaldehyde) isomers by its unique electronic and steric properties due to the meta-substitution pattern [2]. Its physicochemical properties, including a melting point of 100-103 °C and a pKa of 8.98 at 25°C, dictate its reactivity and suitability as an intermediate in pharmaceutical synthesis, dye manufacturing, and as a building block in organic chemistry . It exists as an off-white to faintly yellow crystalline powder that is soluble in organic solvents like ethanol and ether, but only slightly soluble in water, with a saturated aqueous solution having a pH of 3-4 at 20°C [3].

Meta-Substitution Enables unique electronic distribution and steric profile distinct from ortho/para isomers
Synthetic Reactivity Supports nucleophilic additions and Schiff base formations without intramolecular H-bonding interference
Isomer Differentiation Critical for SAR studies requiring meta-specific target binding or analytical method validation

3-Hydroxybenzaldehyde: Isomer Differentiation


The three isomers of hydroxybenzaldehyde—2-hydroxybenzaldehyde (salicylaldehyde), 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde—are not interchangeable due to profound differences in their electronic structure, reactivity, and biological activity [1]. The position of the hydroxyl group relative to the aldehyde dictates the molecule's hydrogen-bonding capacity and electronic effects [2]. For instance, salicylaldehyde's ortho-position allows for strong intramolecular hydrogen bonding, which significantly alters its reactivity and acidity compared to the meta- and para-isomers, where such internal stabilization is absent [3]. Computational studies have shown that substituent effects in the meta and para positions interact differently with H-bonded systems, with para-substituents showing a ∼35% greater charge transfer effect than meta-substituents [4]. Consequently, substituting 3-hydroxybenzaldehyde with a cheaper or more readily available isomer will yield different reaction outcomes, altered biological profiles, and unreliable analytical results, as the specific meta-substitution pattern is often critical for target binding and synthetic pathways [5].

Risk Context
3-Hydroxybenzaldehyde (Target)
Isomeric Substitute
Electronic Profile
No intramolecular H-bond; unique meta-substituted electrophilicity
Salicylaldehyde (ortho) forms strong internal H-bond, altering reaction pathways
Charge Transfer
Meta-OH to CHO charge transfer is significantly weaker
4-Hydroxybenzaldehyde (para) shows greater charge transfer effect
Reaction Outcome
Controls access to meta-specific pharmacophores
May yield different products and unreliable biological profiles

3-Hydroxybenzaldehyde: Comparative Evidence


Intramolecular Hydrogen Bonding Absence

The meta-position of the hydroxyl group in 3-hydroxybenzaldehyde precludes the formation of an intramolecular hydrogen bond with the aldehyde group, a feature that is dominant in salicylaldehyde (2-hydroxybenzaldehyde) [1]. This absence of internal H-bonding in 3-hydroxybenzaldehyde leads to a higher electron density on the carbonyl oxygen and a different acidity profile compared to salicylaldehyde [2]. Computational studies on hydroxy-substituted salicylaldehydes indicate that the substituent effect due to intramolecular charge transfer from a para-OH to the aldehyde group is ~35% greater than for the interaction of a meta-OH with the aldehyde group, highlighting the distinct electronic communication in the meta-isomer [3].

Intramolecular H-Bonding
Method context
3-Hydroxybenzaldehyde No intramolecular H-bond
Salicylaldehyde Strong intramolecular H-bond
Enables distinct electrophilicity for nucleophilic additions and Schiff bases
~35% greater charge transfer for para-OH vs meta-OH in H-bonded systems
Organic Synthesis Computational Chemistry Spectroscopy

Acidity vs 4-Hydroxybenzaldehyde

The pKa of 3-hydroxybenzaldehyde is reported as 8.98 at 25°C, which is lower (more acidic) than that of 4-hydroxybenzaldehyde (pKa ~7.61-7.66) . This difference in acidity arises from the meta-position's ability to stabilize the phenoxide ion through inductive electron withdrawal by the aldehyde group, but with less resonance delocalization compared to the para-isomer. This difference in pKa can be exploited for selective separation and purification, as demonstrated in a spectrophotometric method for resolving ternary mixtures of the three isomers based on their different acidities [1].

Acidity vs 4-Hydroxybenzaldehyde
Head-to-head
pKa 8.98 vs ~7.63 (4-HBA)
~1.3 unit difference influences extraction and base-catalyzed reactivity
Enables selective separation in analytical methods
Physical Organic Chemistry Analytical Chemistry Separation Science

Antioxidant Activity vs Ascorbic Acid

3-Hydroxybenzaldehyde exhibits significant antioxidant activity as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In a study by Esmaeili et al. (2017), 3-hydroxybenzaldehyde, produced via thymol oxidation, showed higher antioxidant activity than ascorbic acid (vitamin C), a common benchmark antioxidant [1]. The study reported that 3-hydroxybenzaldehyde's hydrogen-donating ability was superior to that of ascorbic acid in quenching the stable DPPH radical [2].

DPPH Scavenging
Context-dependent
3-Hydroxybenzaldehyde Reported higher scavenging
Ascorbic Acid Baseline standard
Supports antioxidant formulation context; quantitative comparison to verify
Qualitative statement; exact IC50 values not available
Antioxidant DPPH Assay Biological Activity

Gram-Positive Selective Antimicrobial Activity

The antibacterial activity of 3-hydroxybenzaldehyde was evaluated against both Gram-positive and Gram-negative bacterial strains using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. Results indicated that Gram-negative strains were more resistant than Gram-positive ones, with Escherichia coli being the most resistant Gram-negative strain tested and Bacillus subtilis being the most resistant Gram-positive strain [1]. This selective activity profile is a key differentiator for researchers developing narrow-spectrum antimicrobial agents or studying bacterial resistance mechanisms.

Antimicrobial Selectivity
Class-level
Gram-positive susceptible; E. coli most resistant Gram-negative
Supports screening context for structure-activity relationship studies
Exact MIC values not accessible; qualitative observation
Antibacterial Antimicrobial MIC Drug Discovery

Biginelli Reaction for Monastrol Synthesis

3-Hydroxybenzaldehyde is a well-documented reactant in the Biginelli cyclocondensation reaction, where it is condensed with ethyl acetoacetate and thiourea to synthesize dihydropyrimidine-2-thione (monastrol), a kinesin Eg5 inhibitor . This reaction, catalyzed by Yb(OTf)₃, is a specific synthetic application that leverages the reactivity of the meta-hydroxy aldehyde . While other hydroxybenzaldehydes may also participate in Biginelli reactions, the use of the 3-hydroxy isomer is specifically validated in the literature for producing monastrol, a compound of interest in cancer research, making it the direct choice for this established synthetic route [1].

Monastrol Synthesis
Literature precedent
Biginelli cyclocondensation with ethyl acetoacetate and thiourea (Yb(OTf)₃)
Documented starting material for Eg5 inhibitor synthesis
Supports reproducibility for specific heterocyclic scaffolds
Organic Synthesis Heterocyclic Chemistry Pharmaceutical Intermediate

3-Hydroxybenzaldehyde: Key Applications


Monastrol and Dihydropyrimidine Synthesis

In projects focused on synthesizing kinesin Eg5 inhibitors like monastrol, 3-hydroxybenzaldehyde is the validated starting material. Its specific reactivity in the Biginelli reaction with ethyl acetoacetate and thiourea, as documented in the literature, provides a reliable synthetic route. Substituting with 4-hydroxybenzaldehyde or salicylaldehyde would require re-optimization of reaction conditions and may not yield the desired product due to different electronic and steric properties, making 3-hydroxybenzaldehyde the preferred choice for this established pathway [1].

Antioxidant Formulation Development

Given its demonstrated superior radical scavenging activity compared to ascorbic acid in the DPPH assay [1], 3-hydroxybenzaldehyde can be strategically selected as a core building block for designing new antioxidant molecules or for incorporation into polymers and coatings to enhance oxidative stability. Its meta-substitution pattern offers a distinct electronic profile for antioxidant action that differs from ortho- and para-isomers, which may be exploited for tuning antioxidant properties in material science applications.

Gram-Positive Antibacterial Research

Researchers aiming to develop novel antibacterial agents with a specific spectrum of activity can utilize 3-hydroxybenzaldehyde as a starting scaffold. The evidence indicates it exhibits selectivity, with higher resistance observed in Gram-negative bacteria like E. coli [1]. This profile, while moderate in potency, can guide structure-activity relationship (SAR) studies to enhance activity and selectivity against Gram-positive pathogens such as Bacillus subtilis. The distinct meta-position hydroxyl group is a key structural feature that differentiates it from other phenolic aldehydes in antimicrobial studies.

Analytical Method for Isomeric Mixtures

The distinct physicochemical properties of 3-hydroxybenzaldehyde, particularly its pKa of 8.98 which is different from both its ortho and para isomers [1], enable its selective determination in complex mixtures. Analytical chemists can leverage this difference in acidity for separation and quantification using techniques like derivative spectrophotometry or HPLC, as demonstrated for ternary mixtures of the isomers. This makes high-purity 3-hydroxybenzaldehyde essential for calibrating analytical instruments and validating methods where accurate isomer identification is critical.

Application
Selection Property
Validation Focus
Monastrol Synthesis
Biginelli reaction compatibility
Product identity and yield
Antioxidant R&D
Radical scavenging activity
Comparative DPPH/ORAC assay and IC50 quantification
Antibacterial SAR Studies
Gram-positive selective susceptibility
MIC/MBC against target pathogen panels
Isomer-Resolving Analytics
Meta-specific acidity profile
Selective separation from ortho/para isomers

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